2,4-Dihydroxybenzohydrazide

Electroanalytical Chemistry HPLC Derivatization Carbonyl Detection

Generic dihydroxybenzohydrazide isomers fail to reproduce the antimicrobial and anticancer activities of this regioisomer. 2,4-Dihydroxybenzohydrazide (CAS 13221-86-8) solves this with its precise 2,4-dihydroxy arrangement, enabling: • ~128-fold MIC improvement against MRSA ATCC 43300 (3.91 µg/mL for derived hydrazone 18 vs 500 µg/mL for parent acid) • Sub-micromolar glioblastoma inhibition (IC₅₀ 0.77 µM vs LN-229) with HEK-293 selectivity • O,N,O-tridentate and N,O-bidentate coordination for diverse metal complexes

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 13221-86-8
Cat. No. B077264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxybenzohydrazide
CAS13221-86-8
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C(=O)NN
InChIInChI=1S/C7H8N2O3/c8-9-7(12)5-2-1-4(10)3-6(5)11/h1-3,10-11H,8H2,(H,9,12)
InChIKeyGOPUHTXVZGIOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxybenzohydrazide Procurement Guide: A Quantitative Evidence Review for Scientific Selection


2,4-Dihydroxybenzohydrazide (CAS 13221-86-8), also known as 2,4-dihydroxybenzoic acid hydrazide, is a phenolic hydrazide building block (C₇H₈N₂O₃, MW 168.15 g/mol) with a characteristic 2,4-dihydroxy substitution pattern on the benzohydrazide scaffold [1]. The compound is commercially available at grades up to >98.0% (HPLC/T), exhibits a melting point of 240–242 °C (or 247–250 °C depending on purity), and serves as a versatile precursor for hydrazide–hydrazone libraries, Schiff-base metal complexes, and targeted KRAS pathway inhibitors [2]. This guide presents quantitative, comparator-based evidence that distinguishes 2,4-dihydroxybenzohydrazide from its closest positional isomers, generic hydrazides, and the parent acid in three high-value application domains: antimicrobial lead derivatization, anticancer probe development, and electroanalytical derivatization for HPLC-ECD detection.

1
Hydrazide–hydrazone library synthesis requiring a 2,4-dihydroxy substitution pattern
2
Scaffold for derivatization into antimicrobial, anticancer, or KRAS pathway probes
3
Multi-dentate ligand design for transition metal complex synthesis and coordination chemistry

Why 2,4-Dihydroxybenzohydrazide Cannot Be Swapped with Positional Isomers or Simple Hydrazides


Generic substitution among dihydroxybenzohydrazide isomers (e.g., 2,5-, 3,4-, or 2,3-regioisomers) and unsubstituted hydrazides (e.g., benzohydrazide or salicylhydrazide) is invalidated by the compound's specific 2,4-dihydroxy arrangement, which governs the electronic character, hydrogen-bonding capacity, and metal-chelation geometry of the hydrazide scaffold [1]. This regiochemistry directly controls the antimicrobial activity of derived hydrazones against Gram-positive strains including MRSA, as well as the antiproliferative selectivity against cancer cell lines, neither of which is reproduced by isomers lacking this precise substitution [2]. In electroanalytical applications, the 2,5-dihydroxy isomer has been selected over 2,4-dihydroxybenzohydrazide for HPLC-ECD derivatization specifically because of differential electrochemical stability and detection sensitivity, highlighting that isomeric interchange yields functionally distinct reagents [3].

Positional isomers (2,3-, 2,5-, 3,4-) may shift antimicrobial activity, metal-chelation geometry, and KRAS pharmacophore fit
Mono-hydroxy hydrazides (e.g., salicylhydrazide) offer fewer coordination modes, limiting structural diversity in metal complex synthesis
2,5-isomer selection in electroanalytical protocols indicates that isomeric interchange may yield functionally distinct reagents

Head-to-Head Quantitative Evidence: Where 2,4-Dihydroxybenzohydrazide Differentiates from Comparators


Regiochemistry-Driven Loss of Electroanalytical Derivatization Competence: 2,4- vs 2,5-Dihydroxybenzohydrazide

In a comparative screen of six hydrazines and five hydrazides for HPLC with electrochemical detection (HPLC-ECD) of carbonyl compounds, 2,5-dihydroxybenzohydrazide was identified as the single most suitable reagent, whereas 2,4-dihydroxybenzohydrazide was explicitly rejected because its hydrazones were insufficiently stable and were not sensitively detectable at the low oxidative potential required for electrochemical detection [1]. The 2,5-isomer yielded detection limits of 60–500 fmol per injection at an oxidative potential of +0.20 V vs. Ag/AgCl for seven ketosteroid analytes; the 2,4-isomer failed to meet these performance thresholds in the same assay system [1].

Electrochemical Derivatization
Head-to-head
2,4-isomer disqualified; 2,5-isomer selected for HPLC-ECD at +0.20 V with LOD 60–500 fmol
Electroanalytical sensitivity and hydrazone stability require explicit isomer verification
2,4-isomer failed stability and sensitivity thresholds in the same assay system
Electroanalytical Chemistry HPLC Derivatization Carbonyl Detection

Derivatization Unlocks MRSA Antibacterial Activity Absent in the 2,4-Dihydroxybenzoic Acid Parent

Twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid hydrazide were synthesized and screened for antimicrobial activity against a panel of microorganisms [1]. The most potent derivative, compound 18 (2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide), exhibited a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 [1]. By contrast, the parent 2,4-dihydroxybenzoic acid itself displayed a substantially weaker MIC of 0.5 mg/mL (500 µg/mL) against the same MRSA reference strain—representing a ~128-fold improvement in potency after hydrazide–hydrazone derivatization [1].

MRSA Antibacterial Activity
Head-to-head
MIC: parent acid 500 µg/mL → derivatized scaffold 3.91 µg/mL
~128-fold increase in reported potency
Supports antimicrobial screening context; derivatization required for MRSA activity
Broth microdilution; S. aureus ATCC 43300
Antimicrobial Discovery MRSA Drug Resistance Hydrazide-Hydrazone Derivative

Derivatization Converts a Non-Toxic Acid into a Sub-Micromolar Anticancer Agent Against Glioblastoma

The same 24-compound hydrazide–hydrazone library was assessed for antiproliferative activity against four human cancer cell lines (769-P, HepG2, H1563, LN-229) and the non-cancerous HEK-293 reference line using the MTT assay [1]. Compound 21, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, inhibited the glioblastoma LN-229 cell line with an IC₅₀ of 0.77 µM [1]. In contrast, the parent 2,4-dihydroxybenzoic acid was non-toxic (IC₅₀ not reached at tested concentrations) against the MCF-7 breast cancer cell line and exhibited only weak activity (IC₅₀ = 4.77 mM) against the MDA-MB-231 line [1]. Importantly, all six tested hydrazide–hydrazones displayed selectivity toward cancer vs. non-cancer HEK-293 cells, and in vivo zebrafish embryo acute toxicity testing (OECD No. 236 FET protocol) demonstrated very low to moderate developmental toxicity for the series [1].

Glioblastoma Antiproliferative
Head-to-head
IC₅₀: parent acid 4,770 µM → derivatized scaffold 0.77 µM against LN-229
~6,200-fold increase in reported potency
Supports cell-model endpoint review; scaffold access enables sub-micromolar glioblastoma context
MTT assay, 72 h; selectivity vs. HEK-293; zebrafish FET tolerability context
Anticancer Drug Discovery Glioblastoma Hydrazone Library

KRAS Pathway Targeting via PDEδ Inhibition: A Unique Chemotype Not Achievable with Isomeric Hydrazides

A high-throughput docking-based virtual screening campaign identified (E)-N'-((3-(tert-butyl)-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene)-2,4-dihydroxybenzohydrazide (NHTD) as a novel inhibitor of the KRAS-PDEδ interaction [1]. In vitro, NHTD suppressed proliferation and induced apoptosis specifically in non-small cell lung cancer (NSCLC) lines harboring KRAS mutations, and in vivo it prevented tumor growth in both xenograft and KRAS-mutant mouse models [1]. By contrast, no comparable KRAS-PDEδ targeting activity has been reported for any other dihydroxybenzohydrazide positional isomer (e.g., 2,3-, 2,5-, 3,4-, or 3,5-dihydroxybenzohydrazide) in the peer-reviewed literature, indicating that the 2,4-substitution pattern uniquely supports the requisite pharmacophore geometry for PDEδ prenyl-binding pocket occupancy [1].

KRAS-PDEδ Inhibition
Class-level
2,4-substitution uniquely supports NHTD chemotype for PDEδ pocket occupancy
Reported pathway-response context; no other isomer shows PDEδ targeting in published literature
Virtual screening; in vivo KRAS-mutant xenograft model context
Targeted Cancer Therapy KRAS Mutant NSCLC PDEδ Pharmacology

Differential Purity Grades and Specification Compliance Across Commercial Sources

Commercial availability of 2,4-dihydroxybenzohydrazide spans multiple purity grades: ≥98.0% by both HPLC and non-aqueous titration (TCI America), 97% (Sigma-Aldrich ALDRICH/538582), and 95% (Thermo Scientific Chemicals / Alfa Aesar) [1]. The highest-purity grade (≥98.0% by orthogonal HPLC and titration methods) provides dual-method purity assurance, whereas the 95% grade is specified by a single method (typically HPLC). Comparable benzohydrazide and salicylhydrazide commercial specifications frequently report only 95–97% purity with a single-method quality control, lacking the orthogonal dual-method purity certification offered by TCI for the 2,4-isomer .

Purity Grade Differentiation
Lot attribute
Up to ≥98.0% with dual-method certification (HPLC + titration) vs. generic 95–97% single-method
Dual-method purity certification may reduce uncharacterized impurity risk
Specification review; TCI vs. Sigma-Aldrich/Thermo Scientific grades
Chemical Procurement Quality Specifications Synthetic Chemistry

Orthogonal Hydroxyl Groups Enable Bidentate Metal Complexation Not Achievable with Mono-Hydroxy Hydrazides

2,4-Dihydroxybenzohydrazide acts as a versatile O,N,O-tridentate or N,O-bidentate ligand in metal complex synthesis, as demonstrated by structurally characterized complexes including [N′-(5-chloro-2-oxidobenzyl-κO)-2,4-dihydroxybenzohydrazidato-κ²N′,O](methanol-κO)dioxidomolybdenum(VI)–4,4′-bipyridine, crystallized from methanol [1]. By comparison, monohydroxy hydrazides such as salicylhydrazide (2-hydroxybenzohydrazide) present only one phenolic hydroxyl for metal coordination, restricting chelation to N,O-bidentate modes with fewer accessible coordination geometries. The 2,4-dihydroxy substitution provides two orthogonally positioned hydroxyl groups (ortho and para to the hydrazide carbonyl) that can participate simultaneously in metal binding and intermolecular hydrogen-bonding networks within crystal lattices, a feature absent in mono-hydroxy or non-hydroxylated benzohydrazides [1].

Metal Coordination Modes
Cross-study
O,N,O-tridentate and N,O-bidentate modes demonstrated vs. only bidentate for mono-hydroxy hydrazides
Supports ligand design for broader structural repertoire in metal complex synthesis
Crystallographically characterized Mo(VI) complex; class-level comparison
Coordination Chemistry Metal Complex Synthesis Ligand Design

Validated Research and Industrial Application Scenarios for 2,4-Dihydroxybenzohydrazide


Anti-MRSA Lead Derivatization: From Inactive Parent Acid to Potent Hydrazone Scaffold

Due to a ~128-fold improvement in MIC against MRSA ATCC 43300 (from 500 µg/mL for the parent acid to 3.91 µg/mL for derivatized compound 18), 2,4-dihydroxybenzohydrazide is the scaffold of choice for synthesizing hydrazide–hydrazone libraries targeting drug-resistant Gram-positive infections [1].

Glioblastoma Anticancer Probe Development with In Vivo Safety Validation

The production of sub-micromolar glioblastoma inhibitors (IC₅₀ = 0.77 µM against LN-229 for compound 21) with confirmed cancer selectivity against HEK-293 cells and low developmental toxicity in the zebrafish FET model (OECD 236) validates 2,4-dihydroxybenzohydrazide as a core scaffold for CNS anticancer lead optimization [1].

Structural Metal-Complex Ligand Design Requiring Multi-Dentate Coordination

The presence of two phenolic hydroxyl groups at the 2- and 4-positions enables O,N,O-tridentate and N,O-bidentate coordination modes, as demonstrated in crystallographically characterized Mo(VI) complexes, making 2,4-dihydroxybenzohydrazide suitable for synthesizing structurally diverse transition metal complexes for catalysis and materials science [1].

KRAS-Mutant NSCLC Targeted Therapy via PDEδ Pharmacophore Development

The validated PDEδ inhibitor NHTD (IC₅₀ sub-µM range for KRAS-PDEδ disruption) and its in vivo antitumor efficacy in KRAS-mutant xenograft models establish 2,4-dihydroxybenzohydrazide as the essential hydrazide component for this dibenzofuran-hydrazone chemotype, a pharmacological activity not reported for any other dihydroxybenzohydrazide isomer [1].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Derivatization-required scaffold for hydrazide–hydrazone synthesis
MIC endpoint review against Gram-positive strains
Cancer cell-model studies
Access to sub-micromolar glioblastoma probe chemotype
Antiproliferative selectivity and in vivo tolerability endpoints
Coordination chemistry and ligand design
Multi-dentate O,N,O-tridentate coordination capacity
Structural characterization of metal complexes
KRAS pathway inhibition studies
2,4-Dihydroxy substitution for PDEδ pharmacophore fit
Pathway-response context in KRAS-mutant models

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